molecular formula C13H21NO2 B8665632 Benzenemethanamine, 4-(diethoxymethyl)-N-methyl-

Benzenemethanamine, 4-(diethoxymethyl)-N-methyl-

Cat. No.: B8665632
M. Wt: 223.31 g/mol
InChI Key: IRMGNFFWKWLUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, 4-(diethoxymethyl)-N-methyl- is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 4-(diethoxymethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 4-(diethoxymethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-[4-(diethoxymethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10-14-3/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

IRMGNFFWKWLUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CNC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2M methylamine in MeOH (288.1 mL, 576.2 mmol) was diluted with methanol (1.000 L) and stirred at ˜20° C. 4-(Diethoxymethyl)benzaldehyde (100 g, 480.2 mmol) was added dropwise over 1 minute and the reaction stirred at ambient temperature for 1.25 hours. Sodium borohydride (29.07 g, 30.76 mL, 768.3 mmol) was added portionwise over 20 minutes while maintaining the temperature between 20 and 30° C. with an ice-water bath. The reaction solution was stirred at ambient temperature overnight then quenched by the dropwise addition of NaOH (960.4 mL of 1.0 M, 960.4 mmol) over 20 minutes. The reaction was stirred for 30 minutes and concentrated in vacuo to remove MeOH. The reaction was partitioned with MTBE (1.200 L) and the phases separated. The organic phase was washed with water (300.0 mL), dried (Na2SO4), and concentrated in vacuo to give the title compound as a yellow oil (102.9 g, 96% Yield); 1H NMR (400 MHz, CDCl3) δ 1.25 (t, 6H), 2.46 (s, 3H), 3.45-3.65 (m, 4H), 3.75 (s, 2H), 5.51 (s, 1H), 7.32 (d, 2H) and 7.44 (d, 2H) ppm.
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0 (± 1) mol
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1 L
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288.1 mL
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100 g
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30.76 mL
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960.4 mL
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reactant
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Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-(diethoxymethyl)benzaldehyde (1.04 g, 5 mmol) and methylamine (27-32% solution in methanol, 2.3 g, 20 mmol) in methanol (20 mL) was stirred at room temperature for 40 mins. The mixture was cooled to 0° C., sodium borohydride (0.284 g, 7.5 mmol) was added portionwise. After the addition, the mixture was stirred at room temperature for 4 hr. Methanol was removed under reduced pressure. The residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 1-(4-(diethoxymethyl)phenyl)-N-methylmethanamine (1.1 g) as a light yellow oil which was used in the next step without further purification. LC-MS (ESI) m/z: 224(M+1)+.
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1.04 g
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2.3 g
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20 mL
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0.284 g
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